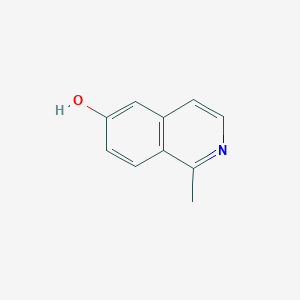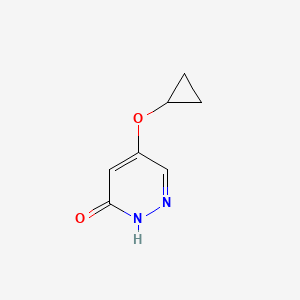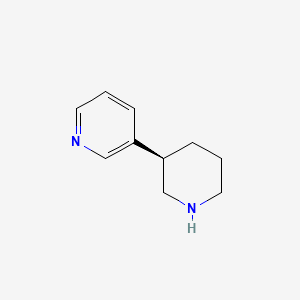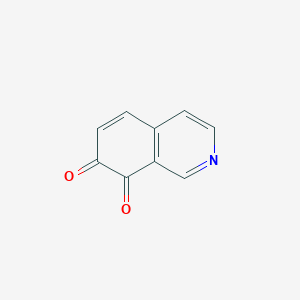
4-Chromanol, 3-amino-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chromanol, 3-amino-, (Z)- is a compound belonging to the class of chromanols, which are oxygen-containing heterocycles. This compound is characterized by the presence of an amino group at the third position and a chromanol core structure. Chromanols are known for their diverse biological activities and are often found in various medicinal and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chromanol, 3-amino-, (Z)- can be achieved through several methods. One common approach involves the cyclization of substituted 1,4-benzoquinones. For example, a visible light photoredox-catalyzed aldehyde olefin cyclization can be used to prepare chromanol derivatives in good yields . This method takes advantage of trialkylamines as electron donors and proton donors to activate the substrate via proton-coupled electron transfer.
Industrial Production Methods
Industrial production methods for 4-Chromanol, 3-amino-, (Z)- often involve the use of catalytic hydrogenation. For instance, 3-chlorochromone can be reacted with appropriate amines, followed by catalytic hydrogenation in acidic media over palladium on barium sulfate to yield 3-amino-4-hydroxychromans .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chromanol, 3-amino-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Catalytic hydrogenation can reduce the compound to form aminochromans.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on barium sulfate.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminochromans.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Chromanol, 3-amino-, (Z)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Chromanol, 3-amino-, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, it may interact with specific receptors to exert anti-inflammatory and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-hydroxychroman: Similar structure with hydroxyl group at the fourth position.
3-Piperidino-4-hydroxychroman: Contains a piperidine ring instead of an amino group.
3-Morpholinochromone: Contains a morpholine ring instead of an amino group.
Uniqueness
4-Chromanol, 3-amino-, (Z)- is unique due to its specific configuration and the presence of an amino group at the third position, which imparts distinct chemical and biological properties compared to other chromanol derivatives.
Propriétés
Numéro CAS |
33607-87-3 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
(3S,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9+/m0/s1 |
Clé InChI |
HCUMBNVFLOJFSA-IONNQARKSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](C2=CC=CC=C2O1)O)N |
SMILES canonique |
C1C(C(C2=CC=CC=C2O1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Imidazo[1,2-a]pyridin-5-ylethanamine](/img/structure/B11919778.png)
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11919781.png)

![Cyclobuta[B]quinoxaline](/img/structure/B11919798.png)
![4,5-Dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11919801.png)

![3-Aminoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11919816.png)

![1,5,6,7-Tetrahydroimidazo[4,5-f]indole](/img/structure/B11919826.png)
